molecular formula C15H21NO4S B11787517 7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate

7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate

Cat. No.: B11787517
M. Wt: 311.4 g/mol
InChI Key: CHQHVHFSGJNNPB-UHFFFAOYSA-N
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Description

7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate is a complex organic compound with a unique structure that combines elements of thieno and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate with ethyl groups under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate is unique due to its specific structure and the presence of both tert-butyl and ethyl groups. This combination of functional groups and ring structures gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

7-O-tert-butyl 3-O-ethyl 5,6-dihydro-4H-thieno[2,3-b]pyridine-3,7-dicarboxylate

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-10(11)7-6-8-16(12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3

InChI Key

CHQHVHFSGJNNPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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